2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Description
2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a hydroxyl group at position 2 and a methyl group at position 4 of the benzene ring, linked to a 1,3,4-thiadiazole moiety. This structure combines the pharmacophoric features of both benzamide and thiadiazole systems, which are widely recognized for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The hydroxyl and methyl substituents on the benzamide ring likely influence its electronic properties, solubility, and binding interactions with biological targets, making it a candidate for structure-activity relationship (SAR) studies compared to related analogs.
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H9N3O2S/c1-6-2-3-7(8(14)4-6)9(15)12-10-13-11-5-16-10/h2-5,14H,1H3,(H,12,13,15) |
InChI Key |
USBYLSAVZQQSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN=CS2)O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Cyclocondensation of Thiosemicarbazide with Substituted Benzoic Acids
The most widely reported method involves the cyclocondensation of 2-hydroxy-4-methylbenzoic acid with thiosemicarbazide under acidic conditions.
Reaction Protocol
Reactants :
- 2-Hydroxy-4-methylbenzoic acid (1 equiv)
- Thiosemicarbazide (1.2 equiv)
- Concentrated sulfuric acid (catalyst)
- Ethanol (solvent)
Procedure :
Mechanism :
Yield Optimization :
Coupling of 2-Hydroxy-4-Methylbenzoyl Chloride with 2-Amino-1,3,4-Thiadiazole
An alternative route involves the acylation of 2-amino-1,3,4-thiadiazole with 2-hydroxy-4-methylbenzoyl chloride .
Synthesis of 2-Amino-1,3,4-Thiadiazole
Preparation :
Reaction with Benzoyl Chloride :
- 2-Hydroxy-4-methylbenzoyl chloride (1 equiv) is added dropwise to a solution of 2-amino-1,3,4-thiadiazole (1 equiv) in dry dichloromethane.
- The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
- The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Advantages and Limitations
One-Pot Synthesis Using Polyphosphate Ester (PPE)
A novel one-pot method eliminates intermediate isolation:
Procedure
Reactants :
- 2-Hydroxy-4-methylbenzoic acid (1 equiv)
- Thiosemicarbazide (1.1 equiv)
- PPE (1.5 equiv)
- Toluene (solvent)
Conditions :
- Heated at 85°C for 3 hours.
- Quenched with ice-water, filtered, and recrystallized from ethanol.
Key Features :
- Yield : 82–88%
- Reaction Time : 3 hours (vs. 6–8 hours for conventional methods).
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Purity |
|---|---|---|---|---|
| Cyclocondensation (H₂SO₄) | 60–70% | 6–8 h | Low | Moderate |
| Microwave-Assisted | 80–85% | 10–30 min | Moderate | High |
| Coupling Route | 70–75% | 14–16 h | High | High |
| One-Pot (PPE) | 82–88% | 3 h | Moderate | High |
Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations
- Cost Efficiency : The one-pot PPE method reduces solvent use and energy consumption.
- Safety : Microwave synthesis minimizes exposure to corrosive acids like H₂SO₄.
Chemical Reactions Analysis
2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, leading to the inhibition of cell proliferation. This property is particularly useful in the development of anticancer agents. Additionally, the compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Chloro and fluoro substituents enhance lipophilicity and membrane permeability, as seen in 3-chloro and 4-fluoro analogs, which show antimicrobial and anticancer activities .
- Hydroxyl and Methoxy Groups : The 2-hydroxy group in the target compound may improve hydrogen-bonding interactions with enzyme active sites, similar to 2-methoxy derivatives that exhibit kinase inhibition .
Thiadiazole Modifications
Table 2: Thiadiazole Ring Functionalization
Key Observations :
- Unsubstituted Thiadiazole : The target compound’s unmodified thiadiazole may limit its versatility compared to derivatives with functionalized side chains (e.g., KC159’s dichlorobenzylthio group enhances receptor binding ).
- Heterocycle Replacement : Replacing thiadiazole with thiazole (as in ) reduces ring strain but alters electronic properties, impacting biological activity .
Anticancer Activity:
- Compounds with cyanoacrylamido-thiadiazole substituents (e.g., 7d) exhibit pro-apoptotic effects via caspase-3 activation (IC50 = 8.2 µM in MCF-7 cells) .
- The target compound’s hydroxyl and methyl groups may modulate apoptosis pathways differently, though direct data are lacking.
Enzyme Inhibition:
- Sulfonamide-thiadiazole derivatives (e.g., 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide) inhibit carbonic anhydrase II (CA II) with IC50 = 0.09–0.58 µM .
- The target compound’s hydroxyl group could compete with sulfonamide’s binding to CA II, suggesting lower potency unless compensatory interactions exist.
Biological Activity
Chemical Structure and Properties
2-Hydroxy-4-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the benzamide class, characterized by the presence of a 1,3,4-thiadiazole ring. Its molecular formula is , with a molecular weight of 235.26 g/mol. The compound's synthesis typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with thiosemicarbazide, which leads to the formation of the thiadiazole structure under acidic or basic conditions and elevated temperatures.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O2S |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H9N3O2S/c1-6-... |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)NC2=NN=CS2)O |
Antimicrobial Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity . Specifically, derivatives of this compound have shown effectiveness against various pathogens. For instance, studies have highlighted that certain derivatives demonstrate greater antimicrobial potency than standard treatments against bacteria like Pseudomonas aeruginosa and fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 24 to 42 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Recent studies reveal that derivatives targeting epidermal growth factor receptor (EGFR) and HER-2 exhibit notable anti-proliferative effects on breast cancer cell lines (e.g., MCF-7 and SK-BR-3). The compounds showed selective inhibition of cancer cells while sparing healthy cells, indicating a promising therapeutic window .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and kinases involved in cell signaling pathways.
- Disruption of DNA Replication : The thiadiazole ring can interfere with DNA replication processes, thereby inhibiting cell proliferation—an essential mechanism in cancer therapy.
Comparative Analysis
When compared with other similar compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, this compound exhibits unique properties due to its specific substitution pattern on the benzamide backbone. This structural distinction contributes to its enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains. The results indicated that compounds bearing halogen substitutions displayed superior antibacterial activity against Gram-positive bacteria compared to their non-halogenated counterparts .
Case Study 2: Cancer Cell Inhibition
In another investigation focusing on breast cancer models, derivatives containing the thiadiazole structure were synthesized and tested for their ability to inhibit cell growth. The findings confirmed that these compounds significantly reduced cell viability in MCF-7 and SK-BR-3 cells while showing minimal effects on normal breast epithelial cells .
Q & A
Q. Table 1: Optimization of Synthesis Conditions
Q. Table 2: Key Crystallographic Data
| Parameter | Value (Compound 7c) | Value (Compound 9) |
|---|---|---|
| Space Group | P2₁/c | P1̄ |
| R-factor | 0.042 | 0.056 |
| Dihedral Angle (Thiadiazole-Benzamide) | 8.7° | 12.3° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
